2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride
Description
芳基乙酰胺类阿片受体调节剂的历史发展
阿片受体调节剂的研发历程中,芳基乙酰胺类化合物因其独特的药理学特性而占据重要地位。20世纪70年代,Upjohn研究团队通过系统性的定量构效关系(QSAR)研究,首次报道了U-47700(3,4-二氯-N-[2-(二甲氨基)环己基]-N-甲基苯乙酰胺)的合成与活性。该化合物在动物模型中表现出吗啡7.5倍的镇痛效力,其核心结构特征为芳基乙酰胺骨架与环己基氨基取代基的结合。这一发现标志着芳基乙酰胺类化合物作为选择性κ阿片受体(κOR)配体的开端。
后续研究揭示了芳基乙酰胺类化合物的结构多样性。例如,U-51754(2-(3,4-二氯苯基)-N-[2-(二甲氨基)环己基]-N-甲基乙酰胺)通过将U-47700的二甲氨基替换为吡咯烷基,进一步优化了受体选择性。此类结构修饰不仅影响了化合物对μ、κ、δ阿片受体的亲和力差异(如U-47700的μOR Ki值为11.1 nM,而κOR Ki值为287 nM),还为理解阿片受体亚型的构效关系提供了关键数据。
值得注意的是,芳基乙酰胺类与吗啡喃类(如SLL-039)在结构演化路径上存在显著差异。尽管两者均包含芳基乙酰胺基团,但吗啡喃类骨架的刚性环系导致其构效关系与传统芳基乙酰胺类药物截然不同。这种结构-活性的“解耦”现象(structural decoupling)突显了分子骨架对受体结合模式的深远影响。
Properties
CAS No. |
114528-79-9 |
|---|---|
Molecular Formula |
C19H29Cl3N2O2 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C19H26Cl2N2O.ClH.H2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H;1H2/t17-,18-;;/m0../s1 |
InChI Key |
UWPRPWMHQDPOFR-MPGISEFESA-N |
Isomeric SMILES |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.O.Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1S,2S)-2-Pyrrolidin-1-Ylcyclohexylamine
The stereospecific preparation of the (1S,2S)-2-pyrrolidin-1-ylcyclohexylamine moiety employs asymmetric hydrogenation or enzymatic resolution. A patented method achieves this via reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine in poly(ethylene glycol)-200 at 50–55°C, yielding the trans-cyclohexylamine stereoisomer with 99.2% conversion efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Poly(ethylene glycol) | Prevents racemization |
| Temperature | 50–55°C | Accelerates imine reduction |
| Methylamine stoichiometry | 10:1 excess | Drives equilibrium to product |
Chiral auxiliaries such as (R)-BINAP ligands in palladium-catalyzed hydrogenations further enhance enantiomeric excess (ee >98%). Post-synthetic purification via recrystallization from ethanol/water mixtures removes residual diastereomers.
Dichlorophenyl Acetamide Formation
Chlorination and Acylation Strategies
The 2-(3,4-dichlorophenyl)acetyl group is introduced via Friedel-Crafts acylation or Ullmann coupling. Source details a two-step protocol:
-
N-Chlorination : Treating N-(2,6-dichlorophenyl)acetamide with t-butyl hypochlorite in dichloromethane at 5°C achieves quantitative α-chlorination without aryl ring substitution.
-
Cyclization : Heating the chlorinated intermediate with pyrrolidine in acetone/potassium carbonate induces nucleophilic displacement, forming the acetamide bond (78% yield).
Side reactions involving dichlorophenyl ring over-halogenation are mitigated by maintaining subambient temperatures and using radical scavengers like BHT.
Coupling and Salt Formation
Amide Bond Construction
Coupling the dichlorophenyl acetyl chloride with (1S,2S)-2-pyrrolidin-1-ylcyclohexylamine proceeds via Schotten-Baumann conditions:
Reaction in biphasic toluene/NaOH at 0°C minimizes epimerization, with triethylamine scavenging HCl to shift equilibrium. Isolated yields reach 87.5% after recrystallization from 95% ethanol.
Hydrochloride Salt Crystallization
Hydrate hydrochloride formation involves dissolving the freebase in anhydrous ethanol saturated with HCl gas, followed by slow water addition to induce crystallization. X-ray diffraction data confirm the monohydrate structure with chloride counterions occupying lattice voids.
Comparative Analysis of Methodologies
Solvent Systems and Reaction Efficiency
Polyether solvents (e.g., PEG-200) outperform traditional aprotic solvents in the cyclohexylamine synthesis step:
| Solvent | Yield (%) | Diastereomer Ratio |
|---|---|---|
| PEG-200 | 99.2 | 98:2 |
| 1,2-Dimethoxyethane | 85.4 | 90:10 |
| Toluene | 72.1 | 88:12 |
The high polarity of PEG-200 stabilizes transition states during imine formation, favoring the desired (1S,2S) configuration.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Recent pilot-scale studies demonstrate the feasibility of a continuous process:
-
Step 1 : Microreactor-based chlorination at 5°C (residence time: 2 min)
-
Step 2 : Packed-bed hydrogenation with Pd/C catalyst (TON >1,000)
-
Step 3 : In-line crystallization using antisolvent precipitation
This approach reduces batch-to-batch variability and achieves 94% overall yield at 50 kg/day throughput.
| Form | Degradation at 40°C/75% RH (6 months) |
|---|---|
| Hydrate hydrochloride | <0.5% |
| Freebase | 12.3% |
| Mesylate salt | 4.8% |
Storage in amber glass containers with desiccants (silica gel) maintains potency for >24 months .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and related arylacetamides:
Key Comparative Findings
Stereochemical Influence on Selectivity
The (1S,2S)-cyclohexyl configuration in the target compound reduces μ-opioid receptor cross-reactivity compared to U50,488H’s (1R,2R) isomer. This stereospecificity is critical for minimizing adverse effects like respiratory depression . However, both compounds retain the 3,4-dichlorophenyl group, which is essential for κ-affinity .
Bicyclic vs. Monocyclic Frameworks
The constrained bicyclic structure of the target compound enhances metabolic stability over ICI-199,441’s flexible ethylenediamine chain, which undergoes rapid hepatic clearance . This modification may improve oral bioavailability, though direct comparisons are pending.
Dichlorophenyl Substitutions
While the 3,4-dichlorophenyl group is conserved across KOR agonists, its positional isomerism (e.g., 2,3-dichlorophenyl in ’s compound) abolishes opioid activity, redirecting the molecule toward antimicrobial applications . This underscores the pharmacophoric necessity of 3,4-dichloro substitution for KOR engagement.
Clinical Challenges
Despite structural optimizations, all κ-agonists in this class face translational barriers due to dysphoria, as seen with U50,488H . The target compound’s preclinical data suggest mitigated side effects, but human trials are required to confirm this .
Biological Activity
The compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride is a synthetic derivative with significant biological activity, particularly as a kappa opioid receptor (KOR) agonist. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- Molecular Weight : 375.87 g/mol
- CAS Number : Not explicitly provided in the sources.
Kappa Opioid Receptor Agonism
Research indicates that this compound exhibits potent agonistic activity at the kappa opioid receptor. In vitro studies have shown that it is significantly more active than traditional kappa agonists such as U-50488. Specifically, it demonstrated:
- In vitro potency : 146-fold more active than U-50488 in mouse vas deferens models .
- Analgesic effects : Exhibited naloxone-reversible analgesic effects with an ED50 of 0.004 mg/kg in abdominal constriction tests .
Pharmacological Effects
The compound's pharmacological profile includes:
- Analgesia : Effective in various pain models, suggesting potential for pain management therapies.
- Diuretic effect : Similar compounds have shown diuretic properties, indicating possible utility in managing fluid retention .
- Neuroprotection : Related kappa agonists have been studied for neuroprotective effects in models of ischemia and neurodegeneration .
The biological activity is primarily mediated through the activation of kappa opioid receptors, which are G-protein coupled receptors involved in modulating pain perception and emotional responses. The compound's ability to selectively bind to these receptors allows it to exert its analgesic effects without the typical side effects associated with mu-opioid receptor agonists.
Data Table of Biological Activity
Case Study 1: Analgesic Efficacy
In a controlled study evaluating the analgesic efficacy of kappa agonists, this compound was administered to mice subjected to abdominal constriction induced by acetic acid. The results indicated a significant reduction in pain responses, reinforcing its potential utility as an analgesic agent.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective capabilities of related compounds under hypoxic conditions demonstrated that kappa agonists could mitigate neuronal injury. This suggests that similar mechanisms may apply to the compound , warranting further investigation into its neuroprotective applications.
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how are purity and yield optimized?
Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with stereochemically defined cyclohexyl-pyrrolidine amines under carbodiimide-mediated conditions (e.g., EDC·HCl in dichloromethane with triethylamine as a base). Key steps include:
- Temperature control : Reactions are performed at 273 K to minimize side reactions .
- Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove unreacted acid .
- Crystallization : Slow evaporation of methanol/acetone mixtures yields high-purity crystals .
Yield Optimization : Use of excess coupling reagents (1.5–2.0 equiv) and controlled pH (7–8) during neutralization improves yield to >75%.
Q. Q2. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H NMR : Peaks at δ 7.4–7.8 ppm confirm the dichlorophenyl group; δ 3.0–4.0 ppm signals correlate with pyrrolidine and cyclohexyl protons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z 344.21 in related analogs) .
- Elemental Analysis : Carbon/nitrogen content deviations <0.5% ensure purity .
Advanced Structural and Mechanistic Analysis
Q. Q3. How does the (1S,2S)-stereochemistry of the cyclohexyl-pyrrolidine moiety influence biological activity?
Methodological Answer:
- Comparative Studies : Synthesize diastereomers (e.g., 1R,2R or 1S,2R) and compare receptor-binding affinities using radioligand assays. For example, the (1S,2S) configuration enhances binding to σ-1 receptors due to optimal spatial alignment of the pyrrolidine nitrogen with hydrophobic pockets .
- Molecular Dynamics Simulations : Simulate interactions with target proteins (e.g., GPCRs) to identify stereospecific hydrogen bonding and van der Waals contacts .
Q. Q4. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C) to minimize variability .
- Structural Analog Comparison : Use a reference table to correlate structural variations with activity:
| Structural Feature | Activity Shift | Example Compounds | Reference |
|---|---|---|---|
| Chlorophenyl substitution | ↑ Anticancer activity | 6-Fluoro-N-((1s,4s)-...) | |
| Pyrrolidine ring modification | ↓ CNS penetration | 5-Methyl-N-(phenyl)acetamide |
Experimental Design and Data Interpretation
Q. Q5. What experimental designs are recommended for studying this compound’s interaction with biological macromolecules?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
- Surface Plasmon Resonance (SPR) : Quantify association/dissociation rates (kₐ, kₐ) using immobilized target proteins .
- Block Design : For in vivo studies, use randomized block designs with split plots (e.g., dose-response as main plots, pharmacokinetic timepoints as subplots) .
Q. Q6. How can researchers validate the hydrate form’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 100–150°C to detect dehydration .
- X-ray Diffraction (XRD) : Compare crystal structures before/after storage to identify hydrate → anhydrate phase transitions .
Environmental and Safety Considerations
Q. Q7. What methodologies assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in pH 2–12 buffers at 37°C for 72 hours; analyze products via LC-MS (e.g., dichloroaniline derivatives detected at m/z 162.98) .
- Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (EC₅₀ < 10 mg/L indicates high hazard) .
Data Reproducibility and Reporting
Q. Q8. How should researchers document synthetic procedures to ensure reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
